(S)-2-(1-Aminopropyl)benzoicacidhcl

Catalog No.
S13559065
CAS No.
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(1-Aminopropyl)benzoicacidhcl

Product Name

(S)-2-(1-Aminopropyl)benzoicacidhcl

IUPAC Name

2-[(1S)-1-aminopropyl]benzoic acid

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

RYWMDKBZWWSZPI-VIFPVBQESA-N

Canonical SMILES

CCC(C1=CC=CC=C1C(=O)O)N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1C(=O)O)N

(S)-2-(1-Aminopropyl)benzoic acid hydrochloride is a chiral compound characterized by a benzene ring substituted with a carboxylic acid and an aminopropyl group. The compound is recognized for its potential biological activities and is used in various synthetic applications. Its molecular formula is C10H13NO2C_{10}H_{13}NO_2, with a molecular weight of approximately 179.22 g/mol. The hydrochloride form indicates that it exists as a salt, which typically enhances its solubility in water and stability.

  • Oxidation: This compound can be oxidized to form various products such as ketones or carboxylic acids, often using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction reactions to yield primary amines or alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions under appropriate conditions .

The biological activity of (S)-2-(1-Aminopropyl)benzoic acid hydrochloride is of significant interest due to its structural similarity to other biologically active compounds. It may interact with specific proteins or enzymes that bind benzoic acid derivatives or aminopropyl groups. Research indicates that compounds with similar structures can exhibit antimicrobial properties, potentially acting as inhibitors against certain pathogens . Furthermore, its pharmacokinetics suggest that it may conjugate with glycine in the liver, leading to excretion as hippuric acid, similar to benzoic acid .

The synthesis of (S)-2-(1-Aminopropyl)benzoic acid hydrochloride typically involves the following methods:

  • Starting Materials: The synthesis begins with benzoic acid and 1-aminopropane.
  • Reaction Conditions: The reaction is conducted under controlled conditions, often involving the use of hydrochloric acid to form the hydrochloride salt.
  • Purification: Post-reaction, purification steps such as recrystallization may be employed to achieve the desired purity and yield .

(S)-2-(1-Aminopropyl)benzoic acid hydrochloride has several applications:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of various pharmaceutical compounds.
  • Research: Its unique structure makes it a subject of study in medicinal chemistry, particularly in exploring its biological effects and potential therapeutic uses.
  • Chemical Industry: Utilized in the production of other chemical derivatives due to its reactive functional groups .

Studies on (S)-2-(1-Aminopropyl)benzoic acid hydrochloride have focused on its interactions within biochemical pathways. It has been shown to affect various metabolic processes due to its ability to conjugate with glycine, influencing nitrogen metabolism and potentially reducing ammonia levels in urea cycle disorders . Additionally, it may interact with neurotransmitter systems, suggesting possible implications in neuropharmacology .

Several compounds share structural similarities with (S)-2-(1-Aminopropyl)benzoic acid hydrochloride, including:

  • Benzoic Acid: A simple aromatic carboxylic acid known for its antimicrobial properties and use as a food preservative.
  • 4-(3-Aminopropyl)benzoic Acid: Similar in structure but differs by having an additional propyl group on the benzene ring; it also exhibits biological activity.
  • Phenylalanine: An amino acid that contains a phenyl group and an amino group; it is essential for protein synthesis and has various metabolic roles.

Comparison Table

Compound NameStructure FeaturesUnique Properties
(S)-2-(1-Aminopropyl)benzoic Acid HydrochlorideBenzene ring, carboxylic acid, aminopropyl groupPotential neuropharmacological effects
Benzoic AcidBenzene ring with one carboxylic acidWidely used food preservative
4-(3-Aminopropyl)benzoic AcidBenzene ring, carboxylic acid, longer propyl chainDifferent biological activity profile
PhenylalanineAmino acid structureEssential for protein synthesis

This comparison highlights the unique aspects of (S)-2-(1-Aminopropyl)benzoic acid hydrochloride while situating it within a broader context of similar compounds. Its distinct chiral nature and potential biological activities set it apart from its analogs.

(S)-2-(1-Aminopropyl)benzoic acid hydrochloride is a benzoic acid derivative substituted at the ortho position with a 1-aminopropyl group, which is protonated as a hydrochloride salt. The IUPAC name for this compound is (S)-2-[(1-aminopropyl)]benzoic acid hydrochloride, reflecting the stereochemistry at the chiral carbon within the aminopropyl chain. The molecular formula is C₁₀H₁₄ClNO₂, yielding a molecular weight of 215.68 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00).

Structural and Physicochemical Properties

The compound features a benzoic acid backbone with a three-carbon aminopropyl substituent at the second carbon. The hydrochloride salt enhances solubility in polar solvents, a property critical for its application in synthetic workflows. Key spectral data, such as nuclear magnetic resonance (NMR) peaks, would typically show aromatic protons near δ 7.5–8.0 ppm and aliphatic protons from the aminopropyl group between δ 1.5–3.0 ppm.

Table 1: Key Identifiers of (S)-2-(1-Aminopropyl)benzoic Acid Hydrochloride

PropertyValue
IUPAC Name(S)-2-[(1-aminopropyl)]benzoic acid hydrochloride
Molecular FormulaC₁₀H₁₄ClNO₂
Molecular Weight215.68 g/mol
Chiral CenterC1 of the aminopropyl chain
Salt FormHydrochloride

Historical Development and Discovery Timeline

The synthesis of ortho-substituted benzoic acid derivatives dates to early 20th-century studies on functionalized aromatics. However, the targeted preparation of (S)-2-(1-aminopropyl)benzoic acid hydrochloride emerged more recently, driven by demand for enantiopure intermediates in drug discovery. Early routes relied on classical resolution techniques, such as diastereomeric salt formation, but modern methods employ chiral high-performance liquid chromatography (HPLC) for efficient separation.

A pivotal advancement occurred in the 2010s with the adoption of base-promoted cascade reactions for constructing aminobenzoyl benzoic acids. For example, Shen et al. demonstrated that potassium tert-butoxide in dimethyl sulfoxide (DMSO) could facilitate the aerobic coupling of fluoro-substituted benzamides to yield 2-(2-aminobenzoyl)benzoic acids. While this method targeted regioisomeric products, analogous strategies likely informed the synthesis of (S)-2-(1-aminopropyl)benzoic acid hydrochloride.

Academic Significance in Chiral Chemistry

Chiral molecules like (S)-2-(1-aminopropyl)benzoic acid hydrochloride are indispensable in asymmetric catalysis and medicinal chemistry. Their stereochemical purity enables precise control over molecular interactions, particularly in enzyme-binding pockets or receptor sites. The compound’s ortho-substitution pattern further modulates steric and electronic effects, influencing reactivity in coupling reactions or cyclization processes.

Role in Enantiomer Resolution

The resolution of racemic mixtures into enantiomers is a cornerstone of chiral chemistry. For this compound, chiral HPLC using columns like Kromasil 5-Amycoat (150 mm × 21.2 mm, 5 µm) achieves baseline separation of (S) and (R) forms. The enantiomeric excess (ee) is quantified via polarimetry, where the (S)-enantiomer exhibits specific optical rotation values under plane-polarized light.

Mechanistic Insights from Optical Activity
The (S)-configuration induces a distinct rotation of plane-polarized light, a property first documented by Jean-Baptiste Biot in 1815. In polarimetric analysis, the dextrorotatory (+)- or levorotatory (−)-behavior of the compound provides immediate stereochemical information, correlating with its absolute configuration.

Applications in Asymmetric Synthesis

This compound serves as a precursor to chiral ligands or catalysts in metal-mediated reactions. For instance, its primary amine group can coordinate to transition metals like palladium or ruthenium, enabling enantioselective hydrogenation or cross-coupling. Such applications underscore its utility in synthesizing bioactive molecules with high stereochemical fidelity.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

179.094628657 g/mol

Monoisotopic Mass

179.094628657 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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